molecular formula C16H16ClNO B263665 N-(2-chlorophenyl)-4-isopropylbenzamide

N-(2-chlorophenyl)-4-isopropylbenzamide

Cat. No. B263665
M. Wt: 273.75 g/mol
InChI Key: XKBFKRBFVXCBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-isopropylbenzamide, commonly known as Clonidine, is a medication primarily used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). Clonidine is a centrally acting alpha-2 adrenergic agonist, which means it works by stimulating certain receptors in the brain to reduce sympathetic nervous system activity and lower blood pressure.

Mechanism of Action

Clonidine works by stimulating alpha-2 adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity. This results in a reduction in heart rate, blood pressure, and peripheral vascular resistance. Clonidine can also affect other neurotransmitters in the brain, including dopamine and norepinephrine, which may contribute to its therapeutic effects in certain medical conditions.
Biochemical and Physiological Effects:
Clonidine has been shown to have a variety of biochemical and physiological effects, including reducing sympathetic nervous system activity, decreasing heart rate and blood pressure, and increasing urine output. Clonidine has also been shown to have sedative effects, which may be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

Clonidine has several advantages for use in laboratory experiments, including its well-established mechanism of action and its ability to cross the blood-brain barrier. However, Clonidine can also have side effects, including sedation and dry mouth, which may limit its use in certain experiments. In addition, Clonidine may interact with other medications, which can complicate experimental design.

Future Directions

There are several potential future directions for research on Clonidine, including investigating its use in the treatment of other medical conditions, such as neuropathic pain and anxiety disorders. In addition, further research is needed to determine the optimal dosing and administration of Clonidine for different medical conditions. Finally, more studies are needed to investigate the potential long-term effects of Clonidine use, particularly in pediatric populations.

Synthesis Methods

Clonidine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with isopropylamine, followed by reduction with sodium borohydride. Other methods include the reaction of 2-chlorobenzaldehyde with isopropylamine, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

Clonidine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including opioid withdrawal, anxiety disorders, and neuropathic pain. In addition, Clonidine has been investigated for its potential use in the treatment of hot flashes in menopausal women and as an adjunct therapy for the management of alcohol withdrawal syndrome.

properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)

InChI Key

XKBFKRBFVXCBBS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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